2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid
Overview
Description
“2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid” is a chemical compound with the molecular formula C9H6BrN3O2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been synthesized for over a century and continue to attract the attention of chemists, biologists, technologists, and other specialists .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, such as “this compound”, can be achieved through various methods . These include starting from carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, or acid chloride . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 Hydrogen atoms, 9 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Bromine atom . The molecular weight of this compound is 268.07 .Chemical Reactions Analysis
1,2,4-Triazole derivatives, including “this compound”, are known for their ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Scientific Research Applications
Antiviral and Cytotoxic Activities
One of the key areas of research involving compounds related to 2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid is their antiviral and cytotoxic potential. Studies have shown that derivatives of this compound exhibit distinct antiviral activity against viruses such as Herpes simplex and vaccinia viruses. This highlights the potential of these compounds in the development of new antiviral therapies (P. Selvam, N. Murugesh, M. Chandramohan, C. Pannecouque, E. De Clercq, 2010).
Structural Analysis and Activity Prediction
Research has also delved into the structural analysis of benzoic acid derivatives, providing insights into their secondary interactions, structure-activity relationships, and the effects of substituents on biological activity. Such analyses contribute to understanding how structural variations impact the bioactivity of these compounds, aiding in the design of more effective therapeutic agents (J. Dinesh, 2013).
Synthesis and Molecular Frameworks
The synthesis of related compounds, including their potential as plant growth regulators, has been described, showcasing the versatility of these chemical structures in various applications. Moreover, the creation of complex molecular frameworks, such as metal–organic frameworks (MOFs) for luminescence sensing of metal ions and nitroaromatic compounds, demonstrates the utility of these compounds in materials science and sensor technology (Di Wang, Libo Sun, Chuanqing Hao, Yan Yan, Zhiqiang Liang, 2016).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition, where triazole derivatives have been evaluated for their effectiveness in protecting metals against corrosion. This research provides valuable information for the development of safer and more efficient corrosion inhibitors, which are crucial for extending the life of metal structures in corrosive environments (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015).
Mechanism of Action
While the specific mechanism of action for “2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid” is not mentioned in the search results, 1,2,4-triazole derivatives have been found to exhibit various biological activities. These include antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, anti-cancer, and anti-corrosion properties .
Future Directions
1,2,4-Triazole derivatives, including “2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid”, continue to attract attention due to their wide range of biological activities . Future research may focus on exploring more biological activities of these compounds and their potential applications in various fields.
Properties
IUPAC Name |
2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBIIHDSISGRRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235916 | |
Record name | Benzoic acid, 2-(5-bromo-1H-1,2,4-triazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-32-8 | |
Record name | Benzoic acid, 2-(5-bromo-1H-1,2,4-triazol-3-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(5-bromo-1H-1,2,4-triazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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